Copper tungsten oxide (CuWO4)

Photoelectrochemistry Water splitting Band gap engineering

Copper tungsten oxide (CuWO₄, CAS 13587-35-4) is an n-type ternary metal oxide semiconductor with a triclinic crystal structure. It exhibits an indirect optical band gap typically reported in the range of 2.2–2.4 eV, enabling visible-light absorption up to approximately 550 nm.

Molecular Formula CuOW
Molecular Weight 263.39 g/mol
CAS No. 13587-35-4
Cat. No. B078475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper tungsten oxide (CuWO4)
CAS13587-35-4
Molecular FormulaCuOW
Molecular Weight263.39 g/mol
Structural Identifiers
SMILESO=[W].[Cu]
InChIInChI=1S/Cu.O.W
InChIKeyGQLSFFZMZXULSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Tungsten Oxide (CuWO4) CAS 13587-35-4: Technical Baseline for Scientific Procurement


Copper tungsten oxide (CuWO₄, CAS 13587-35-4) is an n-type ternary metal oxide semiconductor with a triclinic crystal structure. It exhibits an indirect optical band gap typically reported in the range of 2.2–2.4 eV, enabling visible-light absorption up to approximately 550 nm [1]. The material is characterized by a valence band composed of strongly hybridized O 2p and Cu 3d states, while the conduction band minimum is primarily derived from unoccupied Cu 3d orbitals [2]. CuWO₄ demonstrates favorable chemical stability in neutral to alkaline aqueous environments, distinguishing it from narrower-band-gap alternatives that suffer from photocorrosion [3]. Its flat-band potential and conduction band edge position straddle the water oxidation redox potential, making it a candidate photoanode material for photoelectrochemical applications [4].

Why CuWO₄ Cannot Be Directly Substituted by WO₃, CuO, or Other Tungstates in Demanding Applications


Generic substitution among metal oxide semiconductors is technically unsound because CuWO₄ occupies a distinct parameter space that simple binary oxides and isostructural tungstates cannot replicate. Compared to WO₃, CuWO₄ offers a narrower band gap (2.25 eV vs. 2.7 eV) and superior alkaline stability, but with fundamentally different electronic structure—the Cu 3d orbitals dominate both the valence band maximum and conduction band minimum, creating mid-gap states that dictate charge transfer kinetics [1]. Compared to CuO, CuWO₄ exhibits higher carrier mobility under illumination and a different flat-band potential. Among the MWO₄ tungstate family (M = Cu, Zn, Cd, Sn, Ni, Co, Fe), each member possesses distinct band edge positions, carrier effective masses, and surface chemistry that preclude direct interchangeability [2]. The quantitative evidence below establishes exactly where CuWO₄ differs from its closest analogs in measurable, application-relevant terms.

CuWO₄ CAS 13587-35-4: Quantitative Differentiation Evidence Against Key Comparators


Band Gap Narrowing Relative to WO₃: 0.45 eV Reduction Enables Extended Visible-Light Harvesting

CuWO₄ exhibits a substantially narrower indirect band gap compared to its parent binary oxide WO₃, enabling light absorption deeper into the visible spectrum. This is a primary driver for selecting CuWO₄ over WO₃ in solar-driven applications. Electrodeposited CuWO₄ thin films (2–3 μm thickness) exhibit an indirect band gap of 2.25 eV, which is 0.45 eV smaller than that of crystalline WO₃ (2.70 eV) [1]. This band gap reduction is attributed to the raised valence band maximum arising from Cu 3d–O 2p hybridization, a feature absent in WO₃ [2]. In CVD-deposited films, the presence of Cu reduces the band gap and enhances visible-range absorption properties relative to WO₃ [3].

Photoelectrochemistry Water splitting Band gap engineering Visible-light photocatalysis

Superior Chemical Stability in Neutral-to-Alkaline Electrolytes vs. WO₃

CuWO₄ demonstrates markedly higher chemical stability than polycrystalline WO₃ under operational photoelectrochemical conditions, a critical differentiator for long-duration applications. Electrodeposited CuWO₄ films exhibit higher chemical stability than polycrystalline WO₃ both under continuous illumination and in the dark, maintaining a stable steady-state photocurrent density of 0.11 mA cm⁻² after 12 hours of continuous illumination in 10% methanol/aqueous electrolyte [1]. In 0.1 M borate buffer (pH 9), CuWO₄ electrodes show excellent photostability and near-unity (ca. 100%) photocurrent-to-O₂ conversion efficiency, whereas WO₃ suffers from poor chemical stability in neutral/basic pH due to the formation of soluble tungstate species [2].

Photostability Electrochemical stability Photoanode durability Water oxidation

Photocarrier Mobility Under Frontside Illumination: CuWO₄ Outperforms CuO and WO₃

Time-resolved microwave conductivity (TRMC) and terahertz spectroscopy measurements on CVD-deposited thin films reveal that CuWO₄ exhibits superior carrier mobility compared to CuO and WO₃ under frontside illumination conditions relevant to photoelectrochemical cell operation [1]. Stoichiometric CuWO₄ films demonstrate carrier mobility of ~6 × 10⁻³ cm² V⁻¹ s⁻¹ and diffusion length of ~30 nm, values comparable to undoped BiVO₄ [2]. The photoelectrocatalytic performance of stoichiometric CuWO₄ was found to be superior to that of WO₃ oxide under frontside illumination when thin films were used [3].

Carrier dynamics Time-resolved spectroscopy Photoconductivity Charge transport

Flat-Band Potential and Donor Density Parity with WO₃ Despite Narrower Band Gap

Despite its narrower band gap, CuWO₄ maintains flat-band potential and donor density values remarkably similar to crystalline WO₃, a counterintuitive finding that preserves favorable band edge positions for water oxidation while extending visible-light absorption. Mott-Schottky analysis of electrodeposited CuWO₄ films yields a flat-band potential of +0.4 V (vs. NHE) and a donor density of 2.7 × 10²¹ cm⁻³, values comparable to those observed in crystalline WO₃ [1]. This implies that the 0.45 eV band gap reduction relative to WO₃ is achieved entirely through raising the valence band maximum rather than shifting the conduction band minimum, preserving the thermodynamic driving force for water oxidation [2].

Mott-Schottky analysis Flat-band potential Donor density Semiconductor electrochemistry

Selective Photoelectrochemical Oxidation of Amines: Functional Group Discrimination Not Observed with Other Visible-Light Oxides

CuWO₄ exhibits a unique capability for selective photoelectrochemical oxidation of organic amines based on applied potential, a property not observed in other visible-light-active oxide semiconductors investigated under comparable conditions. Electrochemical impedance spectroscopy reveals the presence of a mid-gap electronic state (likely composed of Cu 3d orbitals) that participates in water oxidation and dictates the photocurrent onset at 0.81–1.01 V (RHE) [1]. Under visible light irradiation, CuWO₄ photoanodes can selectively oxidize propylamine to its corresponding imine, with selectivity controllable by applied potential relative to alcohol-based functional groups. Other visible-light-active oxide semiconductors tested did not exhibit this potential-dependent selectivity [2].

Selective oxidation Photoelectrocatalysis Organic synthesis Mid-gap states

Hole Effective Mass: 1.83 m₀ in CuWO₄ vs. ~5.5 m₀ in Cu₂WO₄—Lighter Holes Favor Charge Transport

First-principles DFT calculations using the HSE hybrid functional reveal that CuWO₄ possesses significantly lighter hole effective mass compared to the related copper tungstate phase Cu₂WO₄. The calculated hole effective mass for CuWO₄ along the T→Y direction is –1.830 m₀, whereas Cu₂WO₄ exhibits substantially heavier holes with effective masses ranging from –5.524 m₀ to –5.884 m₀ [1]. The lighter hole effective mass in CuWO₄ theoretically predicts superior hole mobility and reduced recombination losses compared to Cu₂WO₄, although both materials still suffer from relatively high electron effective masses (2.734 m₀ for CuWO₄) that limit overall carrier transport [2].

Effective mass DFT calculations Charge carrier mobility Band structure

CuWO₄ CAS 13587-35-4: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Photoelectrochemical Water Oxidation Photoanodes in Neutral-to-Alkaline Electrolytes

CuWO₄ is preferentially selected over WO₃ for photoanode fabrication in photoelectrochemical cells operating at pH ≥ 7. The 0.45 eV band gap reduction (2.25 eV vs. 2.70 eV) extends absorption to ~550 nm, capturing ~20% more of the solar spectrum [1]. More critically, CuWO₄ maintains chemical stability under continuous illumination in neutral and alkaline conditions where WO₃ dissolves, as demonstrated by stable 12-hour photocurrent maintenance and ~100% faradaic efficiency for O₂ evolution in borate buffer (pH 9) [2]. The flat-band potential (+0.4 V vs. NHE) remains comparable to WO₃, preserving water oxidation driving force [3]. This combination of extended visible-light harvesting and alkaline stability makes CuWO₄ the only viable choice between these two materials for unbiased or low-bias water splitting in practical electrolytes.

Selective Photoelectrochemical Oxidation for Fine Chemical Synthesis

CuWO₄ photoanodes enable potential-dependent selective oxidation of amines over alcohols, a capability not observed in other visible-light-active oxide semiconductors tested under comparable conditions [1]. The mid-gap electronic state identified by electrochemical impedance spectroscopy (0.81–1.01 V vs. RHE) mediates this selectivity, allowing researchers to tune product distribution by adjusting applied bias [2]. This unique selectivity profile positions CuWO₄ as a candidate material for photoelectrochemical synthesis of imines and related nitrogen-containing fine chemicals, where avoiding over-oxidation or side reactions with alcohol functional groups is critical. Procurement for this application is justified by the material's demonstrated functional group discrimination, a property absent in WO₃, TiO₂, or Fe₂O₃.

Visible-Light-Driven Photocatalytic Degradation of Recalcitrant Organic Pollutants

CuWO₄ nanoparticles and nanostructured films serve as visible-light-active photocatalysts for environmental remediation of organic dyes and pharmaceuticals. Electrospun CuWO₄ nanofibers (surface area 17.96 m² g⁻¹) exhibit higher visible-light photocatalytic activity than hydrothermally prepared CuWO₄ nanoparticles, with favorable recycling performance and easy separation from treated wastewater [1]. CuWO₄ nanoparticles achieve 86% methylene blue degradation after 90 minutes of UV-Vis irradiation following Langmuir-Hinshelwood first-order kinetics [2]. When composited with g-C₃N₄, CuWO₄/g-C₃N₄ achieves 95% RhB degradation with long-term stability (only 3.2% loss) and band gap narrowing from 2.91 eV to 2.33 eV [3]. Compared to TiO₂, which requires UV light, CuWO₄'s 2.2–2.4 eV band gap enables solar-driven degradation without UV sources.

Gas Sensing with Tunable Selectivity via Heterojunction Engineering

CuWO₄, particularly in heterojunction configurations with WO₃, enables tunable gas sensing selectivity that cannot be achieved with single-component oxides. The CuWO₄/WO₃ heterojunction allows precise adjustment of recognition capability from NO₂ to H₂S by controlling CuWO₄ nanoparticle loading amount [1]. CuWO₄-based sensors demonstrate linear response to 1–10 ppm H₂S at 150 °C with pronounced selectivity against CO, CH₄, NH₃, SO₂, and NO₂, while maintaining performance under variable relative humidity [2]. At 445 °C, CuWO₄@WO₃ heterojunctions exhibit normalized response of 620% toward 0.4 ppm NO₂ versus only 30% toward 10 ppm CO [3]. This tunable selectivity via composition control provides a procurement rationale for CuWO₄ over single-component WO₃ or SnO₂ sensors when application-specific gas discrimination is required.

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